Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and a 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group at the 10th position. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- typically involves a multi-step process. One common method is the Suzuki/Sonogashira cross-coupling reaction. This reaction involves the coupling of a bromoanthracene derivative with a phenylethynyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include anthracene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic photovoltaics due to its photophysical properties.
Fluorescent Probes: Employed in biological imaging and sensing applications.
Photon-Upconversion: Utilized in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency.
Mechanism of Action
The mechanism of action of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon-upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy .
Comparison with Similar Compounds
Similar Compounds
9-Phenylethynyl-Anthracene: Similar structure but with a phenylethynyl group instead of the 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group.
9,10-Diphenylanthracene: Contains phenyl groups at both the 9th and 10th positions.
9-Bromo-10-Phenylanthracene: Similar structure but with a phenyl group instead of the 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group.
Uniqueness
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group enhances its solubility and stability, making it suitable for various applications in organic electronics and photonics .
Properties
CAS No. |
642494-38-0 |
---|---|
Molecular Formula |
C33H27Br |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
9-bromo-10-[2-[4-(4-pentylphenyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C33H27Br/c1-2-3-4-9-24-14-19-26(20-15-24)27-21-16-25(17-22-27)18-23-30-28-10-5-7-12-31(28)33(34)32-13-8-6-11-29(30)32/h5-8,10-17,19-22H,2-4,9H2,1H3 |
InChI Key |
VWJOCJAZDSENFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.